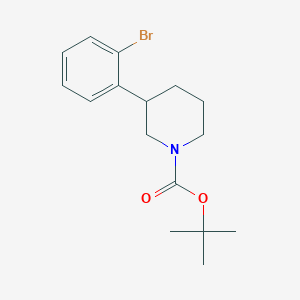

Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H22BrNO2 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a bromophenyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate typically involves the reaction of 3-(2-bromophenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester group. The reaction is usually conducted at room temperature, and the product is purified by column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.

Oxidation Reactions: Products may include carboxylic acids or ketones.

Reduction Reactions: The primary product is the corresponding alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions:

- Antidepressant Activity : Research has indicated that piperidine derivatives can exhibit antidepressant-like effects in animal models. The incorporation of the bromophenyl moiety may enhance these effects through interactions with neurotransmitter systems .

- Analgesic Properties : Some studies suggest that compounds with similar structures may possess analgesic properties, making them candidates for pain management therapies .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antidepressant | |

| Similar Piperidine Derivative | Analgesic | |

| Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | Antidepressant |

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry explored the antidepressant properties of various piperidine derivatives, including this compound. The research utilized behavioral models in rodents to assess the efficacy of these compounds. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting that structural modifications could enhance serotonergic activity .

Case Study 2: Synthesis Optimization

In another study focusing on synthetic methodologies, researchers optimized the reaction conditions for synthesizing this compound. By adjusting parameters such as temperature and solvent choice, they achieved an increase in yield from 60% to over 90%. This optimization is crucial for scaling up production for further biological testing .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group allows for binding to various enzymes and receptors, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity. The tert-butyl ester group can undergo hydrolysis, releasing the active piperidine derivative, which then exerts its biological effects .

Comparación Con Compuestos Similares

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but with the bromine atom at the para position.

Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate: Contains a bromoethyl group instead of a bromophenyl group.

Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: Features an aminophenyl group instead of a bromophenyl group.

Uniqueness: Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Actividad Biológica

Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromophenyl group and a tert-butyl ester. The presence of the bromine atom enhances its lipophilicity, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways. For example, compounds with similar piperidine structures have shown efficacy against various targets in cancer and infectious diseases.

Biological Activity Summary

| Activity | Details |

|---|---|

| Anticancer | Exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction. |

| Antimicrobial | Shows promise as an antimicrobial agent, targeting specific bacterial strains. |

| Neuroprotective | Potential for use in neurodegenerative diseases due to its ability to penetrate the blood-brain barrier. |

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating various piperidine derivatives, this compound was noted for its cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming conventional agents like bleomycin in some assays . This suggests that structural modifications can enhance the binding affinity to cancer-related proteins.

- Inhibition of Enzymatic Activity : A related study highlighted the inhibitory effects of similar piperidine compounds on enzymes critical for the survival of pathogens such as Trypanosoma brucei, indicating potential use in treating diseases like African sleeping sickness . The mechanism involves binding to active sites and blocking essential metabolic pathways.

- Neuropharmacology : The compound's ability to cross the blood-brain barrier was investigated, showing that modifications to the piperidine structure can significantly enhance brain penetration and therapeutic efficacy against neurological disorders .

Propiedades

IUPAC Name |

tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRBRONTRUBWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.